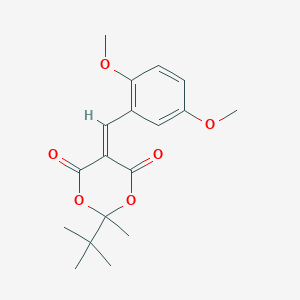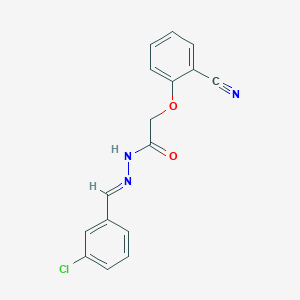![molecular formula C19H31N3O3S B5506755 N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategic functionalization to introduce various substituents, enhancing their biological activity. A study by Sugimoto et al. (1990) on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrates a similar approach. Substitutions at specific positions on the benzamide and piperidine rings significantly influence the compound's activity, suggesting that precise synthetic strategies are crucial for developing potent inhibitors (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a critical role in their chemical behavior and interaction with biological targets. The study on the crystal structure of N,N′-di-2-pyridylbenzene-1,3-dicarboxamide dimethyl sulfoxide solvate by Qin et al. (2006) provides insights into the non-planar arrangement of rings and the hydrogen bonding interactions, which could be analogous to the structural considerations for “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” (Qin et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives is influenced by their functional groups. For instance, the presence of a sulfonyl group can significantly affect the compound's reactivity towards nucleophilic substitution, as demonstrated by Sekiguchi et al. (1989) in their study on the reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines (Sekiguchi et al., 1989). This suggests that the sulfonyl and piperidine components of “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” could offer unique reactivity profiles.
Physical Properties Analysis
The physical properties of piperidine and sulfonyl derivatives, including solubility, melting point, and stability, are pivotal for their application in drug design. While specific data for “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” were not found, studies on similar compounds provide a basis for understanding how structural elements affect these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds, are crucial for the biological activity of piperidine derivatives. The synthesis and evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides by Khalid et al. (2016) highlight the impact of sulfonyl and piperidine groups on the compound's bioactivity, suggesting avenues for exploring the chemical properties of “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” (Khalid et al., 2016).
科学的研究の応用
Anti-Acetylcholinesterase Activity
A study found that certain piperidine derivatives, including structures related to N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, show significant anti-acetylcholinesterase (AChE) activity. These compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, demonstrated high potency as AChE inhibitors, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Hypoglycemic Activity
Another study investigated the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the discovery of repaglinide and related compounds. These findings highlight the therapeutic application of such derivatives in managing type 2 diabetes mellitus, showcasing their significant hypoglycemic activity (Grell et al., 1998).
Biological Activity of O-Substituted Derivatives
Research on O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine revealed notable activity against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes. These derivatives show promise as therapeutic agents due to their bioactivity profile (Khalid et al., 2013).
Antibacterial Activity
A series of N,N-diethylamide bearing sulfonamides demonstrated marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This study underlines the potential use of such compounds in treating bacterial infections (Ajani et al., 2013).
Antidepressant Metabolism
Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving human liver enzymes highlighted its biotransformation into various metabolites. This insight is crucial for understanding the pharmacokinetics and mechanism of action of such therapeutic agents (Hvenegaard et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-benzylbutyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-4-16(13-17-9-6-5-7-10-17)14-20-19(23)18-11-8-12-22(15-18)26(24,25)21(2)3/h5-7,9-10,16,18H,4,8,11-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBADQRLKDCLWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylbutyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)



![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

